3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide
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Overview
Description
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable thioamide precursor under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often requires the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine: Similar in structure but with an amine group instead of a thioamide group.
4-chloro-3,5-dimethyl-1H-pyrazole: The parent compound without the propanethioamide side chain.
Uniqueness
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3S/c1-5-8(9)6(2)12(11-5)4-3-7(10)13/h3-4H2,1-2H3,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFYHOWGWRNJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=S)N)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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